

A Comparative Guide to the Computational Analysis of Cycloketone Reaction Pathways

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Compound of Interest

Compound Name: *3,3-Dimethylcyclobutan-1-one*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the computationally analyzed reaction pathways of different cycloketones, focusing on cyclobutanone, cyclopentanone, and cyclohexanone. The information presented is supported by experimental and theoretical data from various scientific studies, offering insights into their reactivity and potential applications in chemical synthesis and drug development.

Comparative Analysis of Reaction Pathways

The reactivity of cycloketones is significantly influenced by ring strain and the nature of the substituents. Computational studies have elucidated the thermodynamics and kinetics of various reaction pathways, providing valuable data for predicting reaction outcomes and designing synthetic routes. The following table summarizes key quantitative data for prominent reaction pathways of cyclobutanone, cyclopentanone, and cyclohexanone.

Cycloketone	Reaction Type	Key Pathway/Step	Activation Energy (kcal/mol)	Reaction Energy (kcal/mol)	Computational Method
Cyclobutanone	Thermal Ring Opening	C-C bond cleavage	60.7[1]	-	CBS-QB3[1]
Intramolecular [4+2]	C-C(acyl) bond				
Cycloaddition (Rh-catalyzed)	oxidative addition	-	-	DFT	
Baeyer-Villiger Oxidation	Ring expansion	-	-	DFT[2][3]	
Cyclopentanone	Low-Temperature Oxidation	H-abstraction at β -CH ₂	-	-	UCCSD(T)-F12a/aug-cc-pVDZ//B3LYP/6-31+G(d,p)[4]
Low-Temperature Oxidation	Isomerization (1,5-H shift)	1,5-H shift (TS3, TS9) < 1,5-H shift (TS4) < 1,4-H shift (TS2, TS7, TS8)[4]	-9.33 to -28.03 for various QOOH formations[4]	UCCSD(T)-F12a/aug-cc-pVDZ//B3LYP/6-31+G(d,p)[4]	
Pyrolysis	Unimolecular decomposition	-	-	G3B3 Compound Method	
Cyclohexanone	Photochemical (Norrish Type I)	α -cleavage (ring opening)	19.7 (S1 state)[5]	-	Semi-empirical MRCI
Baeyer-Villiger Oxidation	Apparent Activation Energy	-	-	M06-L DFT[2]	

(catalyzed by
Sn-beta
zeolite)

Oxidation with OH radical	H-abstraction	-	-	CCSD(T)/cc- pVTZ//M06- 2X/6-311+G** [6]
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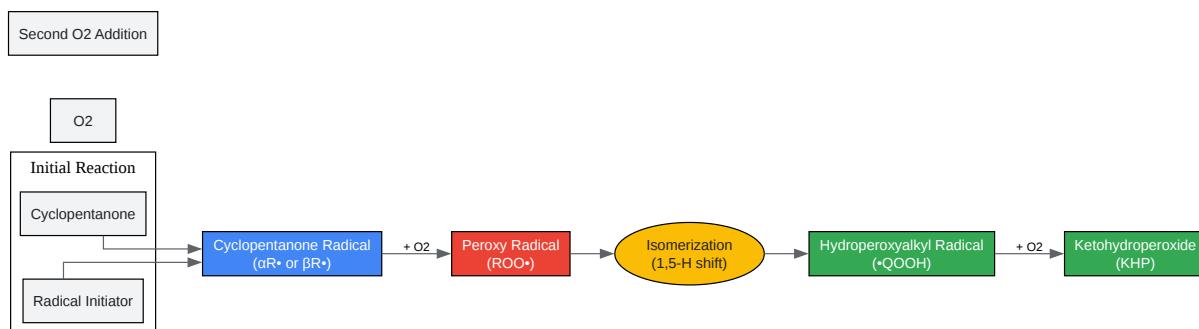
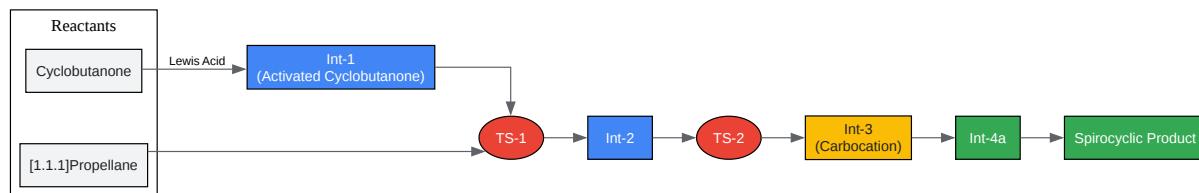
Methodologies

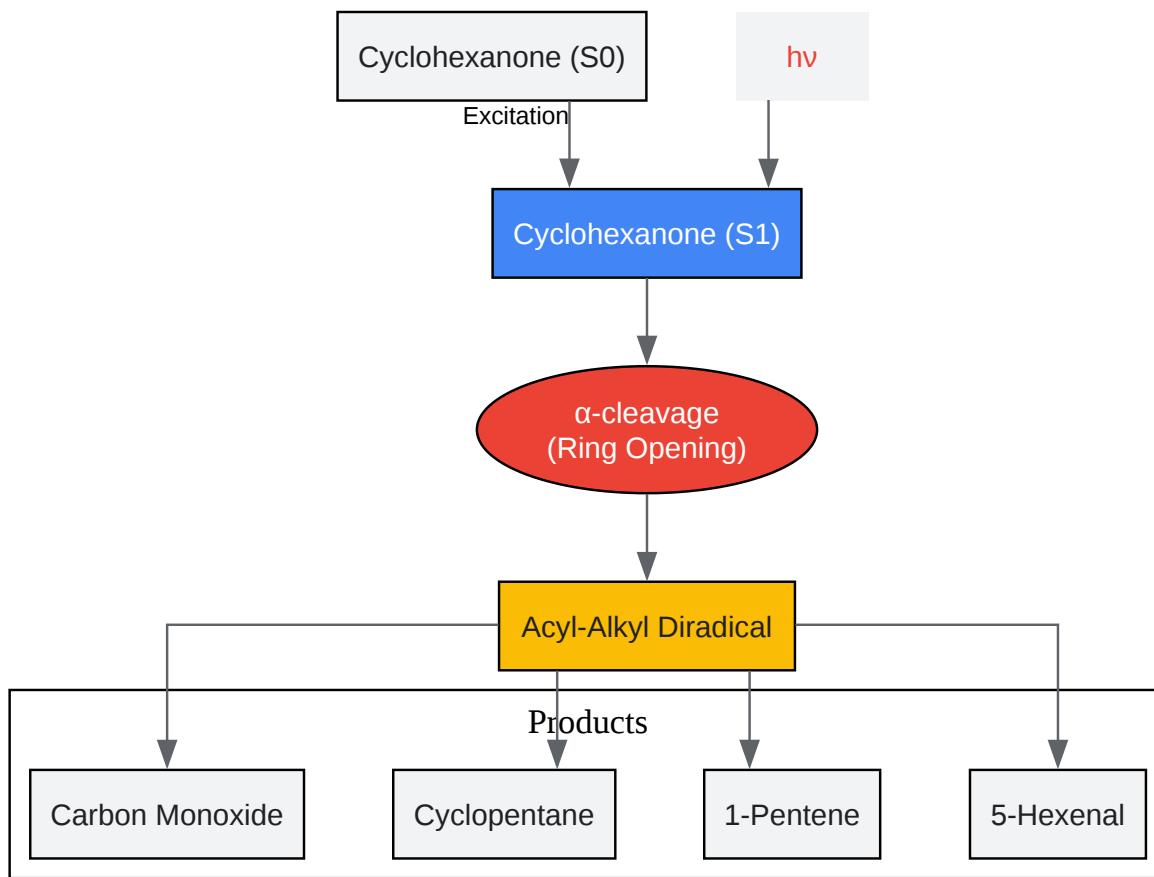
The data presented in this guide are derived from various computational chemistry studies. The primary methodologies employed in these investigations include:

- Density Functional Theory (DFT): A widely used method for calculating the electronic structure of molecules. Functionals such as B3LYP and M06-2X, combined with basis sets like 6-31G(d,p) and 6-311+G**, have been frequently utilized to optimize geometries and calculate reaction energies.[4][7][8]
- Complete Basis Set (CBS) Methods: High-accuracy composite methods, such as CBS-QB3, are employed to obtain reliable thermochemical data, including enthalpies of formation and activation energies.[1]
- Ab Initio Calculations: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are used for high-accuracy energy calculations, often on geometries optimized at a lower level of theory. [6][9]
- Molecular Dynamics (MD) Simulations: On-the-fly molecular dynamics simulations using semi-empirical multi-reference configuration interaction (MRCI) potential energy surfaces have been used to study the photochemical dynamics of cyclohexanone.[5]
- Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are performed to verify that a calculated transition state connects the correct reactants and products on the potential energy surface.[4][8]

Visualized Reaction Pathways

The following diagrams illustrate key reaction pathways for cyclobutanone, cyclopentanone, and cyclohexanone as described in computational studies.





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